Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside
Description
Methyl 6-[[[(2-chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside (MCNU) is a nitrosourea derivative with a glucose backbone modified at the C-6 position by an N-(2-chloroethyl)-N-nitrosoureido group and a methoxy group at C-1 . This water-soluble compound exhibits antitumor activity by alkylating DNA, leading to crosslinking and inhibition of cancer cell proliferation . Clinical studies highlight its efficacy against hematological malignancies, such as leukemia, and solid tumors like Lewis lung carcinoma and B16 melanoma, with a therapeutic ratio superior to chlorozotocin and CCNU in murine models . However, its bone marrow toxicity, though lower than CCNU, remains a concern .
Properties
Molecular Formula |
C10H19ClN2O6 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H19ClN2O6/c1-18-9-8(16)7(15)6(14)5(19-9)4-13-10(17)12-3-2-11/h5-9,14-16H,2-4H2,1H3,(H2,12,13,17)/t5-,6-,7+,8-,9+/m1/s1 |
InChI Key |
LGCCNOBEFJWDJO-ZEBDFXRSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)NCCCl)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)NCCCl)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves several steps. One common method includes the reaction of a glucopyranoside derivative with 2-chloroethylamine under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
-
Chloroethyl amino group : Participates in nucleophilic substitution (SN2) reactions due to the electron-withdrawing effect of the chlorine atom.
-
Carbamate (carbonyl) group : Acts as an electrophilic site for condensation or hydrolysis reactions.
-
Glucopyranoside moiety : Enables glycosidic bond cleavage or formation under acidic/basic conditions.
Table 1: Reactivity of Functional Groups
Alkylation Reactions
The chloroethyl group facilitates alkylation, a critical mechanism in its antitumor activity:
-
DNA interaction : The chloroethyl carbamate undergoes hydrolysis to release a reactive ethylenimine species, which alkylates DNA guanine residues at the N7 position, causing crosslinking and apoptosis .
-
Protein alkylation : Modifies cysteine residues in proteins, disrupting enzymatic activity.
Key Findings:
-
Kinetics : Blood concentration peaks 60–120 minutes post-oral administration, with an elimination half-life of 40–45 minutes .
-
Selectivity : Preferential alkylation of hematopoietic cancer cells observed in clinical trials (56% response rate in polycythemia vera) .
Carbamate Hydrolysis and Stability
The carbamate linkage is hydrolytically labile:
-
Acidic conditions : Rapid hydrolysis yields methanol and a cytotoxic urea derivative.
-
Basic conditions : Forms unstable intermediates that degrade into amine byproducts.
Table 2: Hydrolysis Pathways
| Condition | Rate Constant (k, h⁻¹) | Major Product |
|---|---|---|
| pH 1.2 | 0.12 | 6-Amino-6-deoxyglucopyranoside |
| pH 7.4 | 0.03 | Partial degradation |
| pH 9.0 | 0.25 | Unstable urea intermediate |
Stereochemical Influence on Reactivity
The α-D-glucopyranoside configuration affects reaction outcomes:
-
Glycosidic bond stability : The axial methoxy group in the α-configuration resists enzymatic cleavage compared to β-anomers .
-
Chiral centers : Influence regioselectivity in alkylation; the C2 and C3 hydroxyl groups direct electrophilic attacks to specific DNA bases.
Biological Interactions and Pharmacodynamics
-
DNA Crosslinking Efficiency : Clinical studies demonstrated dose-dependent DNA adduct formation (70–100 mg/m² doses) .
-
Metabolic Byproducts : Phase I trials identified 6-deoxyglucose derivatives as primary metabolites, excreted renally .
Clinical Toxicity Profile (Phase I/II Trials):
| Side Effect | Incidence (Oral Administration) | Severity |
|---|---|---|
| Nausea/Vomiting | 56% | Mild |
| Leukopenia | 34% | Moderate |
| Thrombocytopenia | 28% | Delayed |
Comparative Reactivity with Analogues
The compound’s unique carbohydrate-alkylator hybrid structure distinguishes it from other nitrosoureas:
Table 3: Comparison with Alkylating Agents
| Compound | Alkylation Site | Carbohydrate Backbone | Bioavailability (Oral) |
|---|---|---|---|
| Ranimustine | DNA/RNA | Yes | High |
| Carmustine | DNA (O⁶-guanine) | No | Low |
| Chlorambucil | DNA (N7-guanine) | No | Moderate |
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves its interaction with cellular components. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription processes. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Nitrosourea Derivatives
a. GANU (1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea)
- Structural Difference: Replaces MCNU’s methyl-alpha-D-glucopyranos-6-yl group with a beta-D-glucopyranosyl moiety .
b. CCNU (Lomustine)
c. Chlorozotocin
Non-Nitrosourea Glucopyranoside Analogues
a. 6-Chloro-6-deoxy-D-glucose
- Structural Difference: A monosaccharide with a chloro group at C-6 but lacks the nitrosourea functional group .
- Highlights the critical role of the nitrosourea moiety in MCNU’s DNA alkylation .
b. Methyl 6-O-(4-methoxybenzoyl)-alpha-D-glucopyranoside (7)
- Structural Difference : Features a 4-methoxybenzoyl ester at C-6 instead of the nitrosourea group .
- Functional Impact : Demonstrates antimicrobial activity, emphasizing how substituent chemistry dictates biological targets .
Pharmacokinetic and Toxicological Profiles
Mechanism of Action and Resistance
- MCNU : Crosslinks DNA via chloroethyl adducts, inducing apoptosis. The glucose moiety enhances uptake in glucose transporter-expressing tumors .
- CCNU : Similar alkylation mechanism but lacks targeted delivery, leading to broader toxicity .
- Resistance : Both MCNU and CCNU face resistance from O6-methylguanine-DNA methyltransferase (MGMT) repair enzymes, though MCNU’s glucose linkage may delay efflux via multidrug resistance proteins .
Biological Activity
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside (MCNU) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of MCNU, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 58994-95-9
- Molecular Formula : C10H19ClN2O6
- Molecular Weight : 298.72 g/mol
MCNU is a nitrosourea derivative known for its alkylating properties, which involve the addition of alkyl groups to DNA. This action leads to DNA damage, including cross-linking and strand breaks, ultimately resulting in apoptosis of cancer cells. The compound is particularly effective under hypoxic conditions, which are common in solid tumors.
Biological Activity
-
Antitumor Efficacy :
- MCNU has demonstrated significant antitumor activity in various preclinical models. Studies have shown that it effectively inhibits the growth of several cancer cell lines and tumor xenografts.
- In mouse models, MCNU exhibited marked life-prolongation effects against cancers such as L1210 leukemia and Lewis lung carcinoma. Its therapeutic ratio was found to be superior to other alkylating agents like chlorozotocin and CCNU .
- Mechanisms of Resistance :
- Comparative Studies :
Table 1: Summary of Antitumor Activity in Preclinical Models
Clinical Applications
MCNU is being explored as an intermediate in synthesizing Ranimustine (R120030), a drug approved in Japan for treating chronic myelogenous leukemia and polycythemia vera. Its role in developing antibody-drug conjugates targeting EGFR (epidermal growth factor receptor) further highlights its therapeutic potential .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves modifying the 6-position of alpha-D-glucopyranoside. A common approach includes nucleophilic substitution of a 6-deoxy intermediate with a 2-chloroethylurea group. For example, sodium cyanoborohydride-mediated reductive amination () or coupling reactions using activated carbonyl reagents like carbonyldiimidazole (CDI) can introduce the urea moiety. Protecting groups, such as 4-methoxybenzyl (PMB) or acetyl groups, are critical to prevent undesired side reactions during functionalization .
Q. How is the compound’s purity and structural integrity validated?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ( ) and nuclear magnetic resonance (NMR) spectroscopy are standard. For instance, - and -NMR can confirm regioselective substitution at the 6-position, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What are its primary applications in biochemical research?
The compound serves as a substrate for glycosidases (e.g., beta-glucuronidase assays) due to its stable glycosidic bond ( ). It is also a precursor for synthesizing C-nucleoside analogs or glycoconjugates, leveraging the 2-chloroethyl group for further alkylation or crosslinking reactions ( ).
Advanced Research Questions
Q. What challenges arise in regioselective modification of the glucose scaffold?
Competing reactivity at other hydroxyl groups (e.g., 2-, 3-, or 4-positions) necessitates strategic protection/deprotection. For example, highlights the use of PMB and benzyl groups to block specific sites during glycosylation. Steric hindrance from bulky substituents (e.g., triphenylmethyl) can further direct reactions to the 6-position .
Q. How do solvent polarity and temperature influence its stability during reactions?
Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but may accelerate decomposition of the urea moiety. Stability studies using thin-layer chromatography (TLC) or HPLC under varying conditions () are critical. Low temperatures (-20°C to 4°C) in anhydrous environments are recommended for long-term storage .
Q. How can discrepancies in reported toxicity data be resolved?
While notes potential toxicity due to the 2-chloroethyl group, suggests low hazard for structurally similar compounds. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT or LDH) and compare results across cell lines (e.g., HEK293 vs. HepG2) to assess context-dependent risks .
Q. What strategies improve glycosylation efficiency in derivative synthesis?
Trichloroacetimidate donors () or Schmidt’s imidate method enhance glycosylation yields. Catalytic acid (e.g., TMSOTf) and rigorous exclusion of moisture are essential. Kinetic monitoring via -NMR can optimize reaction times and minimize side products .
Q. How can conformational dynamics be analyzed using spectroscopic methods?
-NMR with stereospecific deuterium labeling () reveals rotamer populations (gg vs. gt conformers) of the 2-chloroethyl chain. Molecular dynamics simulations paired with NOESY experiments provide complementary insights into solution-state behavior .
Data Contradiction Analysis
- Toxicity Variability : Differences in toxicity reports may stem from assay conditions (e.g., concentration, exposure time) or impurities in synthesized batches. Reproducibility requires rigorous purity validation (HPLC) and standardized protocols .
- Synthetic Yields : Conflicting yields in literature often relate to protecting group strategies. For example, achieved higher yields using PMB compared to acetyl groups, which may hydrolyze under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
